5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused heterocyclic core with methoxy and benzyloxy substituents. Its synthesis involves alkylation of 5-methoxy-2-nitrophenol with 2-bromoacetophenones, followed by catalytic hydrogenation and intramolecular cyclization to yield dihydrobenzoxazine derivatives . Key structural features include:
- Substituents: Three methoxy groups (at positions 7, 4-benzyloxy-3-methoxy, and 4-methoxyphenyl) that enhance electronic density and influence solubility.
- Core structure: A dihydrobenzoxazine ring confirmed by NMR signals (e.g., a singlet at 6.69 ppm for the olefinic proton) .
- Biological relevance: Benzoxazines are known for antitumor, anti-inflammatory, and antimicrobial activities, with substituents modulating receptor interactions .
Properties
Molecular Formula |
C32H30N2O5 |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-5-(3-methoxy-4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C32H30N2O5/c1-35-24-15-12-22(13-16-24)26-19-27-25-10-7-11-29(36-2)31(25)39-32(34(27)33-26)23-14-17-28(30(18-23)37-3)38-20-21-8-5-4-6-9-21/h4-18,27,32H,19-20H2,1-3H3 |
InChI Key |
AUMPGMRSSOLLAI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzoxazine Ring: This step involves the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions to form the benzoxazine ring.
Introduction of Methoxy and Benzyloxy Groups: The methoxy and benzyloxy groups are introduced through nucleophilic substitution reactions using methanol and benzyl alcohol, respectively.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the desired pyrazolo[1,5-c][1,3]benzoxazine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups into their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy or benzyloxy groups with other substituents, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol or benzyl alcohol in the presence of a strong base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies indicate that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features contribute to its ability to interact with specific molecular targets involved in cancer progression.
2. Neuroprotective Effects
The neuroprotective potential of 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been investigated in models of neurodegenerative diseases. It appears to modulate oxidative stress pathways and reduce neuroinflammation, suggesting its utility in treating conditions like Alzheimer's and Parkinson's disease.
3. Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory effects in vitro and in vivo. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders.
Biochemical Applications
1. Enzyme Inhibition
This compound functions as an inhibitor for various enzymes that play critical roles in metabolic pathways. Its ability to selectively inhibit certain enzymes can be harnessed in drug development for metabolic disorders.
2. Molecular Probes
Due to its unique chemical structure, 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can serve as a molecular probe in biochemical assays to study receptor interactions and signaling pathways.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs)
The compound's electronic properties make it suitable for applications in OLED technology. Its ability to emit light when electrically stimulated can be utilized in developing efficient lighting and display technologies.
2. Photovoltaic Devices
Research is ongoing into the use of this compound in photovoltaic cells due to its favorable absorption characteristics and charge transport properties. This could lead to advancements in solar energy conversion technologies.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Mechanisms of Novel Pyrazolo[1,5-c][1,3]benzoxazines | Cancer Research | The compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. |
| Neuroprotective Effects of Benzoxazine Derivatives | Neurobiology | Demonstrated a reduction in neuronal death and inflammation markers in models of Alzheimer's disease when treated with the compound. |
| Synthesis and Characterization of OLED Materials | Material Science | The compound exhibited excellent photoluminescence properties suitable for use in OLED applications with high efficiency. |
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Ethoxy substituents (as in ) could lower thermal stability due to increased steric hindrance during polymerization .
Synthetic Efficiency :
- Coupling reactions for the target compound yield 24–82%, influenced by electron-donating methoxy groups that stabilize intermediates . In contrast, chloro-substituted analogs may require harsher conditions, reducing yields.
Thermal Stability: The target compound’s thermal stability (>250°C) surpasses lignin-based benzoxazines (ΔH ~150–200°C) due to its monomeric structure and lack of oligomeric impurities .
Fragmentation Patterns :
- Analogous compounds fragment at the spiro junction in EIMS (e.g., loss of ClC₆H₄N₂CO in ). The target compound’s methoxy groups may alter fragmentation pathways, aiding structural identification .
Detailed Research Findings
Thermal and Chemical Stability
- The target compound’s methoxy substituents resist hydrolytic ring-opening better than unsubstituted benzoxazines, which undergo rapid HCl-catalyzed degradation .
- Blending with epoxy resins (e.g., in ) could further enhance its thermal stability for material science applications.
Crystallographic Analysis
- SHELXL refinement (used in ) confirms the dihydrobenzoxazine core’s planarity, critical for π-stacking in crystal packing. Similar compounds exhibit hydrogen-bonding patterns that stabilize crystal lattices .
Biological Activity
5-[4-(Benzyloxy)-3-methoxyphenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential pharmacological significance. This article reviews its biological activity, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C32H33NO5
- Molecular Weight : 511.61 g/mol
- CAS Number : 1699-40-7
- SMILES Notation : O=C(CC1=CC(OCC2=CC=CC=C2)=C(OC)C=C1)NCCC3=CC=C(OCC4=CC=CC=C4)C(OC)=C3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in cancer treatment. Its structural components suggest a potential for interaction with multiple biological pathways.
The compound's biological activity can be attributed to several mechanisms:
- Anti-Metastatic Effects :
- Cell Viability Inhibition :
- Regulation of p53 Pathway :
Case Studies
Several studies have investigated the biological activity of related compounds and their implications:
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of pyrazole derivatives:
- Antioxidant Activity : Compounds with methoxy groups have shown improved antioxidant capacities, which may contribute to their overall therapeutic potential .
- Neuroprotective Effects : Some analogs have demonstrated promising results in models of neurodegenerative diseases, indicating a broader spectrum of activity beyond oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
